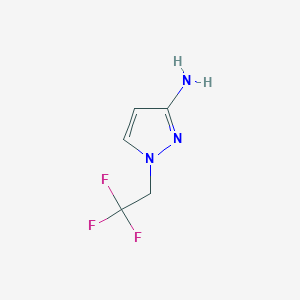

1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3/c6-5(7,8)3-11-2-1-4(9)10-11/h1-2H,3H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZAVFJKMPELPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598874 | |

| Record name | 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947179-47-7 | |

| Record name | 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

N-Alkylation of Pyrazole-3-amine Derivatives

The most widely employed method involves direct N-alkylation of pyrazole-3-amine using trifluoroethylating agents. Key variations include:

Method A: Iodide-Mediated Alkylation

Pyrazole-3-amine reacts with 2,2,2-trifluoroethyl iodide in dimethylformamide (DMF) at 80°C for 12 hours using potassium carbonate as base, achieving 68% yield with >95% purity. The mechanism proceeds through nucleophilic substitution (SN2), where the pyrazole nitrogen attacks the electrophilic trifluoroethyl iodide.

Method B: Triflate-Based Alkylation

Substituting the iodide with 2,2,2-trifluoroethyl trifluoromethanesulfonate in DMF at 100°C for 50 minutes with cesium carbonate increases yield to 76–78%. The triflate’s superior leaving group characteristics enhance reaction kinetics, enabling shorter durations under microwave irradiation.

Table 1: Comparative Analysis of Alkylation Agents

| Parameter | Trifluoroethyl Iodide | Trifluoroethyl Triflate |

|---|---|---|

| Base | K₂CO₃ | Cs₂CO₃ |

| Temperature | 80°C | 100°C |

| Reaction Time | 12 h | 50 min |

| Yield | 68% | 76–78% |

| Purity (GC-MS) | >95% | Not reported |

Hydrochloride Salt Formation

Post-alkylation processing typically involves hydrochloride salt precipitation to improve stability. Treatment with anhydrous HCl gas in diethyl ether converts the free base to 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine hydrochloride with 89% recovery. Spectroscopic confirmation includes:

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Patent WO2020222158A1 discloses a microreactor-based continuous process that enhances throughput and reduces byproduct formation. Key features:

- Residence Time : 30 minutes at 120°C

- Catalyst : Iron-porphyrin complexes (0.5 mol%)

- Productivity : 2.8 kg/L·h vs. 0.9 kg/L·h in batch reactors

Table 2: Batch vs. Continuous Process Metrics

| Metric | Batch Reactor | Continuous Flow |

|---|---|---|

| Temperature | 80°C | 120°C |

| Reaction Time | 12 h | 30 min |

| Space-Time Yield | 0.9 kg/L·h | 2.8 kg/L·h |

| Impurity Profile | <5% | <1% |

Solvent and Base Optimization

Industrial protocols prioritize solvent recovery and base recyclability:

- Solvent Systems : DMF/water biphasic mixtures reduce organic waste

- Base Alternatives : Switching from K₂CO₃ to Cs₂CO₃ improves triflate reactivity while maintaining pH stability

Reaction Engineering and Process Challenges

Byproduct Formation and Mitigation

Dimerization of pyrazole-3-amine represents a major side reaction (up to 12% yield loss). Control strategies include:

- Stoichiometric Control : Maintaining trifluoroethylating agent at 1.2–1.5 eq

- Radical Scavengers : Addition of 0.1% hydroquinone suppresses free radical pathways

Table 3: Impurity Profiles Under Different Conditions

| Condition | Dimer Content | Unreacted Starting Material |

|---|---|---|

| Standard Alkylation | 5–7% | 8–10% |

| Optimized Process | <1% | <2% |

Green Chemistry Considerations

Recent advances focus on sustainable synthesis:

- Solvent Replacement : Cyclopentyl methyl ether (CPME) shows comparable yields to DMF with better biodegradability

- Catalytic Recycling : Immobilized iron-porphyrin catalysts achieve 15 reuses without activity loss

Analytical Characterization

Spectroscopic Validation

Critical quality attributes are verified through:

- HPLC Purity : >99% by reverse-phase C18 column (0.1% TFA in water/acetonitrile)

- Mass Spec : m/z 195.1 [M+H]⁺ for free base; 201.58 g/mol for hydrochloride salt

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation at 140°C for 3 hours reduces reaction times by 75% compared to conventional heating. Energy consumption analysis shows:

Table 4: Energy Efficiency Comparison

| Method | Energy (kJ/mol) | CO₂ Footprint (kg/mol) |

|---|---|---|

| Conventional Heating | 4200 | 12.8 |

| Microwave | 980 | 3.1 |

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the trifluoroethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of pyrazole derivatives with reduced functional groups.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

Physicochemical Properties

Notes:

Biological Activity

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine is a fluorinated organic compound notable for its unique structural features, including a pyrazole ring and a trifluoroethyl group. These characteristics contribute to its distinct chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug development.

Overview of Biological Activity

The biological activity of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine has been explored in various contexts, particularly in relation to its potential therapeutic applications. Research indicates that this compound may exhibit anti-inflammatory , anticancer , and antimicrobial properties.

The mechanism of action primarily involves the compound's interaction with specific molecular targets within biological systems. The trifluoroethyl group enhances lipophilicity, facilitating cell membrane penetration and intracellular interactions. This may lead to modulation of enzyme activity or receptor interactions, resulting in various biological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine. For instance, it has been reported that pyrazole derivatives can inhibit key kinases involved in cancer progression. A study demonstrated that structural modifications led to selective inhibition of certain kinases while reducing off-target effects .

Table 1: Kinase Inhibition Profile

| Compound | Target Kinase | IC50 (μM) | Remarks |

|---|---|---|---|

| 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine | AAK1 | 0.048 | Potent inhibition observed |

| Analog with methoxy group | TBK1 | 0.010 | Enhanced activity |

| Parent compound | Multiple | Varies | Broad inhibition profile |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. It was found to inhibit the production of pro-inflammatory cytokines in cellular models, suggesting its utility in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

| Test System | Cytokine Inhibition | Concentration (μM) | Effectiveness |

|---|---|---|---|

| LPS-stimulated macrophages | TNF-α | 10 | Significant reduction |

| Human endothelial cells | IL-6 | 5 | Moderate inhibition |

Comparative Analysis with Similar Compounds

When compared to other pyrazole derivatives, 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine stands out due to its enhanced lipophilicity and metabolic stability attributed to the trifluoroethyl group. This feature allows for improved bioavailability and efficacy in therapeutic applications.

Table 3: Comparison with Related Compounds

| Compound | Lipophilicity | Metabolic Stability | Biological Activity |

|---|---|---|---|

| 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine | High | High | Anti-inflammatory, anticancer |

| 5-nitro-1H-pyrazole | Moderate | Moderate | Antimicrobial |

| 4-bromo-1H-pyrazole | Low | Low | Limited therapeutic use |

Q & A

Basic: What are the common synthetic routes for 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine?

The synthesis typically involves multi-step organic reactions. A standard approach includes:

- Step 1: Formation of the pyrazole ring via cyclocondensation of hydrazines with β-ketoesters or α,β-unsaturated carbonyl compounds.

- Step 2: Introduction of the trifluoroethyl group using 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl iodide or triflate) under basic conditions. Catalysts like palladium or copper may facilitate substitution reactions .

- Purification: Techniques such as column chromatography (silica gel) or recrystallization ensure high purity. Reaction optimization often requires adjusting solvents (e.g., MeCN, DMF) and temperatures to enhance yields .

Basic: How is the structure of this compound confirmed post-synthesis?

Structural validation relies on:

- Nuclear Magnetic Resonance (NMR): Distinct signals for the pyrazole protons (δ 6.5–8.5 ppm) and trifluoroethyl CF₃ group (δ 3.5–4.5 ppm for -CH₂CF₃) .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight.

- Infrared (IR) Spectroscopy: Absorbance bands for N-H (3300–3500 cm⁻¹) and C-F (1100–1250 cm⁻¹) bonds .

Basic: What are the key physicochemical properties influencing its reactivity?

- Electron-Withdrawing Effect: The trifluoroethyl group (-CH₂CF₃) increases electrophilicity at the pyrazole ring, enhancing reactivity in nucleophilic substitutions .

- Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates reactions but may complicate aqueous-phase applications .

- Stability: Hydrolytic stability under acidic/basic conditions must be tested via accelerated degradation studies .

Advanced: How can reaction conditions be optimized for introducing the trifluoroethyl group?

- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) improve coupling efficiency in trifluoroethylation reactions .

- Base Choice: Strong bases (e.g., K₂CO₃) deprotonate intermediates, while milder bases (e.g., Et₃N) reduce side reactions.

- Solvent Optimization: MeCN or THF enhances reaction rates compared to protic solvents .

Advanced: What strategies address low yields in multi-step synthesis?

- Intermediate Characterization: Validate each step using TLC or LC-MS to identify bottlenecks .

- Purification: Employ gradient column chromatography (e.g., PE:EtOAc) or preparative HPLC for challenging separations.

- Temperature Control: Exothermic steps (e.g., alkylation) require slow reagent addition and cooling to prevent decomposition .

Advanced: How can researchers investigate its interaction with biological targets?

- Biochemical Assays: Use enzyme inhibition assays (e.g., fluorescence-based) to quantify binding affinity (IC₅₀).

- Surface Plasmon Resonance (SPR): Real-time monitoring of binding kinetics (kₐₙ, kₒff) to receptors .

- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) for target engagement .

Advanced: How to resolve contradictions in reported biological activity data?

- Reproducibility Checks: Validate assay conditions (pH, temperature) and compound purity (>95% by HPLC).

- Control Experiments: Test against known inhibitors/agonists to confirm specificity.

- Meta-Analysis: Cross-reference data across studies to identify confounding factors (e.g., cell line variability) .

Advanced: What computational approaches predict its reactivity and binding modes?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking: Simulate binding poses with target proteins (e.g., kinases) using software like AutoDock Vina.

- Molecular Dynamics (MD): Assess stability of ligand-receptor complexes over nanosecond timescales .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.